N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride
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Overview
Description
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride typically involves the cyclization of an amidoxime with an acyl chloride. The general synthetic route can be summarized as follows:
Formation of Amidoxime: The starting material, a nitrile, is treated with hydroxylamine to form the corresponding amidoxime.
Cyclization: The amidoxime is then cyclized using an acyl chloride to form the oxadiazole ring.
Methylation: The resulting oxadiazole is methylated using methyl iodide.
Formation of Hydrochloride Salt: Finally, the methylated product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride involves its interaction with specific molecular targets. For instance, in its role as an anti-infective agent, it may inhibit the activity of key enzymes in bacterial or viral pathways, thereby preventing the replication or survival of the pathogen. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in its applications compared to its methyl or propyl analogs, which may have different reactivity and binding characteristics.
Properties
IUPAC Name |
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-11-7-9-12-10(13-14-9)8-5-3-2-4-6-8;/h2-6,11H,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMVWQUXJQHUJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-67-7 |
Source
|
Record name | methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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